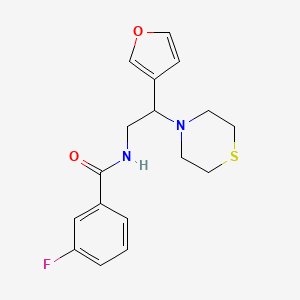

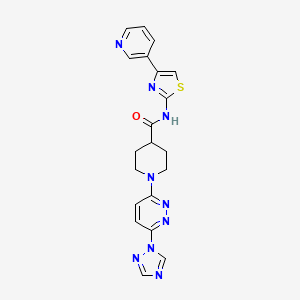

![molecular formula C20H24N6 B2956011 N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine CAS No. 2199066-26-5](/img/structure/B2956011.png)

N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine” is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of “N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine” is characterized by a triazole nucleus, which is a nitrogenous heterocyclic moiety . This nucleus is present as a central structural component in a number of drug classes .Scientific Research Applications

Synthesis and Chemical Properties

- The use of related compounds in the synthesis of heterocyclic systems involves various reactions that yield substituted fused pyrimidinones, pyridazinones, and triazolopyrimidines. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used as a reagent for the preparation of amino substituted fused heterocycles, showcasing a method that could potentially be applied to the synthesis of compounds like N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine (Toplak et al., 1999).

- Another study described the N-amination and subsequent oxidation of fused imidazoles and triazoles, a process that could be relevant to modifying the structure or enhancing the reactivity of similar compounds (Glover & Rowbottom, 1976).

Biological and Antimicrobial Activities

- Research on enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities suggests a potential avenue for exploring the biological applications of compounds related to N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine. Such studies underscore the importance of heterocyclic compounds in developing new therapeutic agents (Riyadh, 2011).

Anticonvulsant and Anti-inflammatory Activities

- Another area of interest is the synthesis of fused pyridazines showing antihistaminic activity and inhibitory effects on eosinophil infiltration, pointing towards the potential for compounds within this chemical family to serve as leads in the development of new treatments for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Future Directions

The future directions for “N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine” and similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . This includes the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .

Mechanism of Action

Mode of action

The mode of action would depend on the specific target. For enzyme inhibitors, the compound might bind to the active site of the enzyme and prevent its normal function .

Biochemical pathways

The affected pathways would depend on the specific target and the role of that target in cellular processes .

Pharmacokinetics

In silico pharmacokinetic studies can be conducted to predict these properties .

Result of action

The molecular and cellular effects would depend on the specific target and the role of that target in cellular processes .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

N-benzyl-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6/c1-24(12-15-6-3-2-4-7-15)17-13-25(14-17)19-11-10-18-21-22-20(26(18)23-19)16-8-5-9-16/h2-4,6-7,10-11,16-17H,5,8-9,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIMXLXNVKHSDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

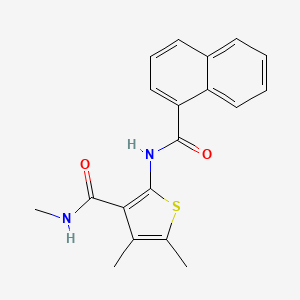

![3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2955935.png)

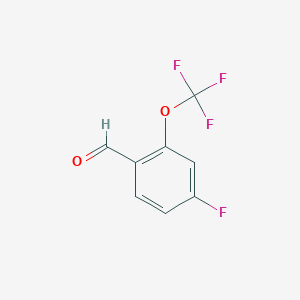

![N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2955938.png)

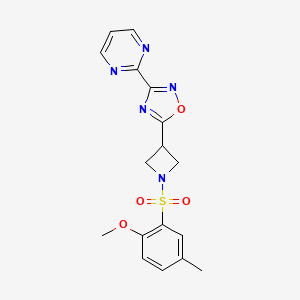

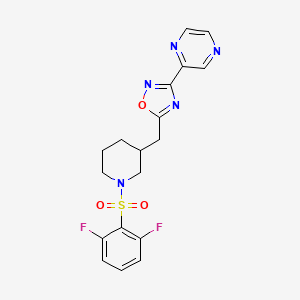

![4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2955941.png)

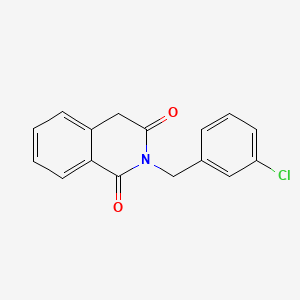

![4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2955943.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2955948.png)

![Ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2955950.png)